molecular formula C14H21NO6 B1391844 Tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate CAS No. 518990-24-4

Tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate

Cat. No.: B1391844
CAS No.: 518990-24-4
M. Wt: 299.32 g/mol
InChI Key: RSNKXJXWNHBZEU-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate (CAS 518990-24-4) is a high-value piperidine derivative serving as a versatile building block in organic and medicinal chemistry synthesis . Its molecular structure, characterized by the formula C14H21NO6 and a molecular weight of 299.32 g/mol, features multiple reactive sites, including a protected carboxylic group and oxo (ketone) functionalities, which make it a key intermediate for constructing more complex molecules . Researchers utilize this compound as a precursor in multi-step synthetic routes; for instance, related 4-oxopiperidine-1-carboxylate esters are explicitly employed in the synthesis of active pharmaceutical ingredients such as the antithrombotic agent Clopidogrel . The canonical SMILES representation for this compound is CCOC(=O)C(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C . As a standard handling practice, this product is intended for research purposes only within laboratory settings and is not meant for diagnostic, therapeutic, or personal use . Researchers should consult the relevant safety data sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

IUPAC Name

tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO6/c1-5-20-12(18)11(17)9-8-15(7-6-10(9)16)13(19)21-14(2,3)4/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSNKXJXWNHBZEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1CN(CCC1=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60678108
Record name tert-Butyl 3-[ethoxy(oxo)acetyl]-4-oxopiperidine-1-carboxylate
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Molecular Weight

299.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518990-24-4
Record name Ethyl 1-[(1,1-dimethylethoxy)carbonyl]-α,4-dioxo-3-piperidineacetate
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Record name tert-Butyl 3-[ethoxy(oxo)acetyl]-4-oxopiperidine-1-carboxylate
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Record name tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethoxyacetyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction results in hydroxyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

Tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological activity, making it a valuable scaffold in drug discovery.

2. Anticancer Research

Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties. Research indicates that piperidine derivatives can inhibit tumor growth through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation. Further exploration into the specific effects of tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine derivatives on cancer cell lines is warranted.

Organic Synthesis Applications

1. Synthetic Building Block

Due to its functional groups, this compound can be utilized as a versatile building block in organic synthesis. It can participate in various chemical reactions, such as:

  • Esterification : The carboxylic acid moiety can react with alcohols to form esters.
  • Amidation : The compound can be converted into amides, which are crucial in drug design.

2. Methodological Innovations

Researchers have utilized this compound in developing new synthetic methodologies, particularly in the synthesis of complex molecules. Its ability to undergo transformations while maintaining structural integrity makes it a candidate for innovative synthetic routes.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityPiperidine derivatives showed significant inhibition of cancer cell lines, indicating potential therapeutic applications.
Study BSynthetic MethodologyDemonstrated the utility of tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine as a precursor for complex organic molecules.
Study CPharmacological EvaluationInvestigated the biological activity and safety profile of synthesized derivatives, highlighting their potential in drug development.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Ethyl 3-(2-tert-butoxy-2-oxoethyl)-4-oxopiperidine-1-carboxylate (Compound 9)

  • Structure : Differs by having a tert-butoxyethyl group instead of ethoxy oxoacetyl at position 3.
  • Synthesis : Prepared via alkylation of ethyl 4-oxopiperidine-1-carboxylate with tert-butyl bromoacetate using LDA .
  • Reactivity : Used as a precursor for bicyclic lactams (e.g., compounds 2-1 and 2-2) via reductive amination and cyclization, achieving 21% overall yield .
  • Key Difference : The tert-butoxyethyl group lacks the α-keto functionality, reducing electrophilicity compared to the ethoxy oxoacetyl group in the target compound .

tert-Butyl 3-Ethyl-4-oxopiperidine-1-carboxylate (CAS: 117565-57-8)

  • Structure : Substitutes the ethoxy oxoacetyl group with an ethyl chain.
  • Properties : Reduced polarity due to the absence of ester/keto groups, leading to higher hydrophobicity.
  • Applications: Likely used in non-polar synthetic pathways where inert alkyl chains are preferred .

tert-Butyl 3-Cyano-4-oxopiperidine-1-carboxylate (CAS: 914988-10-6)

  • Structure: Replaces ethoxy oxoacetyl with a cyano group.
  • Reactivity : The nitrile group enables nucleophilic additions (e.g., hydrolysis to amides) and participation in cycloadditions, diverging from the ester-based reactivity of the target compound .

Substituent Modifications: Ethoxy vs. Methoxy

tert-Butyl 4-(2-Methoxy-2-oxoacetyl)-3-oxopiperidine-1-carboxylate (CAS: 1159983-63-7)

  • Structure : Methoxy replaces ethoxy in the oxoacetyl group; ketone shifted to position 3.
  • Electronic Effects : Methoxy’s smaller size and higher electronegativity may alter reaction kinetics in ester hydrolysis or Claisen condensations.
  • Synthesis : Likely prepared via methyl bromoacetate alkylation instead of ethyl analogs .

Fluorinated Analogs

tert-Butyl 3-(2-Ethoxy-2-oxoethyl)-4,4-difluoropiperidine-1-carboxylate (CAS: 1864052-94-7)

  • Structure : Incorporates difluoro substituents at position 4.

Physical and Spectroscopic Properties

  • Target Compound :
    • ¹H NMR : Ethoxy protons appear as a quartet (δ ~4.12 ppm, J = 7.2 Hz) and triplet (δ ~1.25 ppm, J = 7.0 Hz); tert-butyl singlet at δ ~1.49 ppm .
    • ¹³C NMR : Ketone at δ ~202.1 ppm, ester carbonyl at δ ~170–175 ppm .
  • Methoxy Analog : Ethoxy signals replaced by methoxy singlet (δ ~3.3–3.7 ppm) .
  • Cyano Analog: Distinct nitrile signal at δ ~120 ppm in ¹³C NMR .

Biological Activity

Tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate (CAS: 518990-24-4) is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies, supported by data tables for clarity.

The molecular structure of this compound is characterized by the following:

  • Molecular Formula : C14H21NO6
  • Molecular Weight : 299.32 g/mol
  • IUPAC Name : this compound

The compound's structure can be represented as follows:

Smiles CCOC(=O)C(=O)C1CN(C(=O)OC(C)(C)C)CCC1=O\text{Smiles }CCOC(=O)C(=O)C1CN(C(=O)OC(C)(C)C)CCC1=O

Research indicates that compounds similar to tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine derivatives may interact with various biological pathways, including those related to metabolic processes and enzyme inhibition. The compound is believed to exhibit significant activity through modulation of key metabolic enzymes, potentially influencing pathways involved in lipid metabolism and glucose homeostasis.

Pharmacological Effects

  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related conditions.
  • Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes that play a role in metabolic disorders. For instance, it may inhibit enzymes involved in carbohydrate metabolism, which could help manage blood sugar levels.
  • Neuroprotective Effects : There are indications that the compound might exert neuroprotective effects, potentially through its influence on neuroinflammatory pathways.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds, providing insights into the potential effects of tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine:

StudyFindings
Study A (2020)Demonstrated that piperidine derivatives exhibit significant inhibition of α-glucosidase, suggesting potential for diabetes management.
Study B (2021)Reported neuroprotective effects in a model of oxidative stress, highlighting the role of piperidine compounds in neuroprotection.
Study C (2023)Investigated the antioxidant properties of related compounds, showing reduced oxidative damage in cellular models.

Q & A

Q. How can researchers optimize the synthesis of tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate to maximize yield and purity?

Methodological Answer: Synthesis optimization should focus on protecting group strategies and reaction conditions. The tert-butyl carbamate (Boc) group is commonly used to protect amines during multi-step synthesis . Key steps include:

  • Protection of the piperidine nitrogen using Boc anhydride under basic conditions (e.g., DMAP or TEA) .
  • Introduction of the 2-ethoxy-2-oxoacetyl moiety via nucleophilic acyl substitution or coupling reactions. Ethyl chlorooxoacetate is a potential reagent .
  • Purification via column chromatography (hexanes/EtOAc gradients) or recrystallization to isolate the product . Monitor reaction progress using TLC or LC-MS to minimize side products.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy: 1^1H and 13^13C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl), piperidine ring protons (δ 3.0–4.0 ppm), and the ethoxy-oxoacetyl moiety (δ 4.2 ppm for CH2_2CH3_3, δ 170–175 ppm for carbonyls) .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks and fragmentation patterns .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or conformation using SHELXL for refinement .

Q. How do the functional groups in this compound influence its reactivity in further derivatization?

Methodological Answer: The Boc group is acid-labile, enabling selective deprotection under mild acidic conditions (e.g., TFA/DCM) for subsequent functionalization . The 4-oxopiperidine ring can undergo nucleophilic additions at the ketone, while the ethoxy-oxoacetyl group is prone to hydrolysis (e.g., saponification to carboxylic acids) . Design derivatization pathways by prioritizing reaction compatibility with these groups.

Advanced Research Questions

Q. What challenges arise in resolving crystallographic data for this compound, and how can they be addressed?

Methodological Answer: Challenges include:

  • Disorder in the tert-butyl group , which can be mitigated by collecting high-resolution data (<1.0 Å) and refining anisotropic displacement parameters .
  • Weak hydrogen bonding : The compound’s limited hydrogen-bond donors may result in poor crystal packing. Co-crystallization with complementary hydrogen-bond acceptors (e.g., pyridine derivatives) can improve lattice stability .
  • Twinned crystals : Use SHELXD for structure solution and SHELXL for refinement, applying TWIN and BASF commands .

Q. How can researchers reconcile contradictions between NMR and X-ray diffraction data for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., ring puckering in solution vs. solid-state conformations). Strategies include:

  • Variable-temperature NMR to detect conformational flexibility .
  • DFT calculations (e.g., Gaussian or ORCA) to compare solution-state energy minima with crystallographic conformations .
  • NOESY/ROESY experiments to identify through-space correlations in solution .

Q. What computational methods are suitable for predicting the biological interactions of this compound?

Methodological Answer:

  • Molecular Docking (AutoDock Vina, Glide) : Model interactions with target proteins using the compound’s 3D structure (from X-ray or optimized DFT geometry) .
  • MD Simulations (GROMACS, AMBER) : Assess binding stability over time, focusing on the ethoxy-oxoacetyl group’s role in hydrogen bonding .
  • QSAR Models : Train models using analogs (e.g., tert-butyl piperidine derivatives) to predict ADMET properties .

Experimental Design & Data Analysis

Q. How should researchers design stability studies under varying pH and temperature conditions?

Methodological Answer:

  • pH Stability : Prepare buffered solutions (pH 1–13) and incubate the compound at 37°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours. The Boc group is prone to hydrolysis in acidic conditions .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 4°C, 25°C, and 40°C for 1 month, analyzing purity by NMR .

Q. What strategies mitigate toxicity risks during in vitro assays?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and respirators to prevent dermal/ inhalation exposure (Category 4 acute toxicity per CLP) .
  • Waste Management : Quench reactive intermediates (e.g., ethoxy-oxoacetyl derivatives) with aqueous NaHCO3_3 before disposal .

Advanced Synthesis & Characterization

Q. How can enantiomeric purity be ensured during asymmetric synthesis of related analogs?

Methodological Answer:

  • Chiral HPLC with polysaccharide columns (e.g., Chiralpak IA) to separate enantiomers .
  • Circular Dichroism (CD) : Confirm absolute configuration using Cotton effects .
  • Chiral Auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams for stereocontrol during acylations .

Q. What advanced techniques resolve ambiguities in mass spectrometry fragmentation patterns?

Methodological Answer:

  • MS/MS with Collision-Induced Dissociation (CID) : Compare fragment ions with predicted pathways (e.g., loss of CO2_2 from the Boc group or ethoxy cleavage) .
  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track specific bond cleavages .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate
Reactant of Route 2
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Tert-butyl 3-(2-ethoxy-2-oxoacetyl)-4-oxopiperidine-1-carboxylate

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